molecular formula C5H5FN2O2S B044534 6-Fluoropyridine-2-sulfonamide CAS No. 124433-70-1

6-Fluoropyridine-2-sulfonamide

Cat. No. B044534
M. Wt: 176.17 g/mol
InChI Key: WYYFSNSPYJRQLU-UHFFFAOYSA-N
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Description

6-Fluoropyridine-2-sulfonamide is a chemical compound of interest in various scientific studies, particularly for its potential in biodegradation and as a precursor in the synthesis of pharmaceuticals. Its relevance spans across environmental chemistry due to its degradation products and medicinal chemistry for its role in drug synthesis.

Synthesis Analysis

Efficient and scalable synthesis methods for pyridine sulfonamides, including 6-Fluoropyridine-2-sulfonamide, have been established. These involve short-step transformations from 2,6-dibromopyridine to 6-bromopyridine-2-sulfonamide via halogen-metal exchange, reaction with sulfuryl chloride, and subsequent amidation (Emura et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to 6-Fluoropyridine-2-sulfonamide, such as sulfonamides and related derivatives, has been extensively studied. These analyses provide insights into the electronic and geometric configurations that influence their reactivity and biological activity (Umemoto et al., 1991).

Chemical Reactions and Properties

6-Fluoropyridine-2-sulfonamide participates in various chemical reactions, forming stable complexes and undergoing transformations that are significant in environmental and pharmaceutical chemistry. Its ability to undergo reactions such as sulfonamide and carbamate formation showcases its versatility in synthetic chemistry (Janakiramudu et al., 2017).

Scientific Research Applications

Synthetic Approaches and Applications of Sulfonimidates

  • Scientific Field : Organic & Biomolecular Chemistry .
  • Summary of Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents . They have found uses as alkyl transfer reagents to acids, alcohols and phenols .
  • Methods of Application : The synthesis of sulfonimidates focuses on their synthesis from sulfur (II), sulfur (IV) and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
  • Results or Outcomes : The main advantage of such compounds is the possibility to modify up to three points of diversity; the O–R 1 bond, the S–C (R 2) bond and finally the nitrogen R 3 substituent .

Synthesis and Application of Trifluoromethylpyridines

  • Scientific Field : Agrochemical and Pharmaceutical Industries .
  • Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
  • Methods of Application : The development of organic compounds containing fluorine has made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible .
  • Results or Outcomes : The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Synthesis and Application of Trifluoromethylpyridines

  • Scientific Field : Agrochemical and Pharmaceutical Industries .
  • Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
  • Methods of Application : The development of organic compounds containing fluorine has made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible .
  • Results or Outcomes : The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the ring cleavage methodology could provide a privileged pyridine scaffold containing biologically relevant molecules .

properties

IUPAC Name

6-fluoropyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYFSNSPYJRQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoropyridine-2-sulfonamide

CAS RN

124433-70-1
Record name 6-fluoropyridine-2-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 100 ml trifluoroacetic acid was added 11.6 g (50 mmol) of N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide and the mixture was refluxed for two days. The volatiles were then removed in vacuo and the residue triturated with ether to afford 7.23 g of tan solid, m.p. 110° C. to 111° C.
Name
N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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